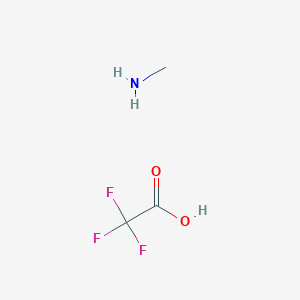
Methylamine; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylamine; trifluoroacetic acid is a compound formed by the combination of methylamine and trifluoroacetic acid. Methylamine is a simple aliphatic amine with the formula CH₃NH₂, while trifluoroacetic acid is a strong organic acid with the formula CF₃COOH. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of methylamine; trifluoroacetic acid typically involves the reaction of methylamine with trifluoroacetic acid. The reaction is straightforward and can be represented by the following equation:
CH3NH2+CF3COOH→CH3NH3+CF3COO−
This reaction is usually carried out under ambient conditions, and the product is obtained as a crystalline solid.
Industrial Production Methods
In industrial settings, methylamine is produced by the reaction of ammonia with methanol, while trifluoroacetic acid is synthesized through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The combination of these two compounds to form this compound is typically done in a controlled environment to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methylamine; trifluoroacetic acid undergoes various chemical reactions, including:
Acid-Base Reactions: As a salt, it can participate in acid-base reactions, where the trifluoroacetate ion can act as a base and the methylammonium ion as an acid.
Substitution Reactions: The methylamine component can undergo nucleophilic substitution reactions, particularly with electrophiles.
Condensation Reactions: Trifluoroacetic acid can facilitate condensation reactions due to its strong acidic nature.
Common Reagents and Conditions
Oxidizing Agents: Methylamine can be oxidized using agents like potassium permanganate.
Reducing Agents: Trifluoroacetic acid can be reduced under specific conditions, although it is generally resistant to reduction due to the presence of the electronegative fluorine atoms.
Catalysts: Various catalysts, including acids and bases, can be used to facilitate reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of methylamine can produce formaldehyde and ammonia, while substitution reactions can yield a variety of methylated products.
Wissenschaftliche Forschungsanwendungen
Methylamine; trifluoroacetic acid has numerous applications in scientific research:
Biology: Methylamine is a building block for the synthesis of various biomolecules, and trifluoroacetic acid is used in peptide synthesis and protein purification.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methylamine; trifluoroacetic acid involves its ability to donate and accept protons, making it a versatile reagent in acid-base chemistry. The trifluoroacetate ion can stabilize various intermediates through its electron-withdrawing effects, while the methylammonium ion can participate in nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylamine; trifluoroacetic acid: Similar in structure but with an ethyl group instead of a methyl group.
Dimethylamine; trifluoroacetic acid: Contains two methyl groups attached to the nitrogen.
Ammonium trifluoroacetate: Contains an ammonium ion instead of a methylammonium ion.
Uniqueness
This compound is unique due to the combination of a simple amine with a strong acid, resulting in a compound with distinct reactivity and stability. The presence of the trifluoromethyl group in trifluoroacetic acid imparts strong electron-withdrawing properties, making it a valuable reagent in various chemical transformations .
Conclusion
This compound is a compound with significant importance in various fields of science and industry Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial applications
Eigenschaften
Molekularformel |
C3H6F3NO2 |
|---|---|
Molekulargewicht |
145.08 g/mol |
IUPAC-Name |
methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C2HF3O2.CH5N/c3-2(4,5)1(6)7;1-2/h(H,6,7);2H2,1H3 |
InChI-Schlüssel |
XETFBTXVGCQYBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



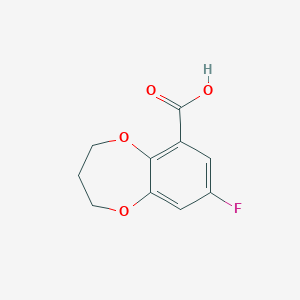
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
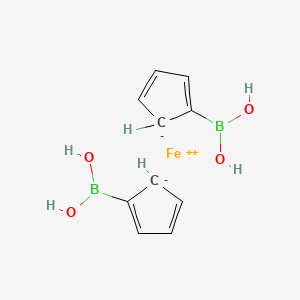
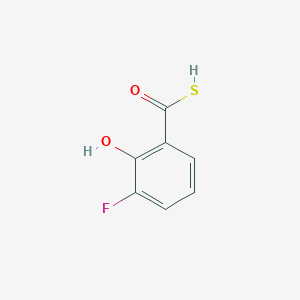
![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
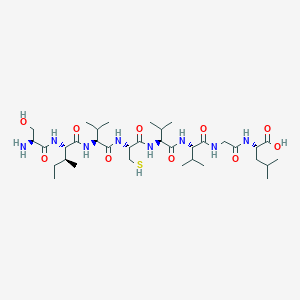
![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
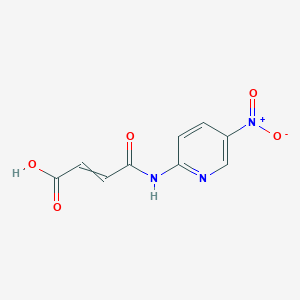
![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
